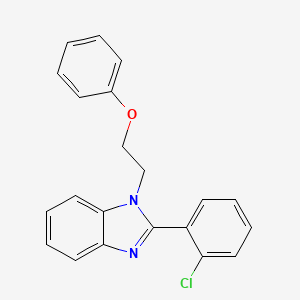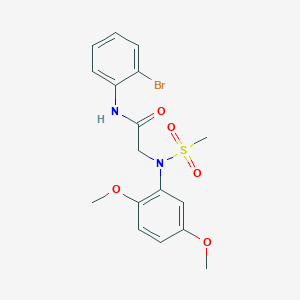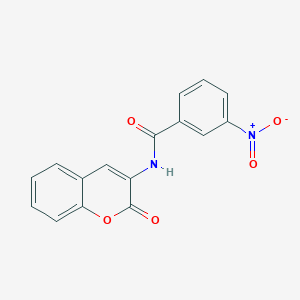
N-(3,4-dichlorophenyl)-N'-(2-isopropylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-(2-isopropylphenyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. Diuron belongs to the family of substituted urea herbicides and has been in use since the 1960s. In
Wirkmechanismus
Diuron acts by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the disruption of the electron transport chain, leading to the production of reactive oxygen species and ultimately, cell death.
Biochemical and Physiological Effects:
Diuron has been shown to have toxic effects on aquatic organisms, including fish, algae, and invertebrates. It can accumulate in the tissues of these organisms, leading to long-term exposure and potential harm. Diuron has also been found to have endocrine-disrupting effects on fish, affecting their reproductive systems.
Vorteile Und Einschränkungen Für Laborexperimente
Diuron is a widely used herbicide that is readily available and inexpensive. It is easy to handle and can be used in a variety of experimental setups. However, diuron has limitations in terms of its specificity, as it can affect a broad range of plants, making it difficult to use in experiments that require precise control over plant growth.
Zukünftige Richtungen
There are several future directions for the study of diuron. One area of research is the development of more specific herbicides that can target only the weeds that need to be controlled, reducing the potential harm to non-target organisms. Another area of research is the study of diuron's potential use in cancer treatment, as it has shown promising results in vitro. Additionally, more research is needed to understand the long-term effects of diuron exposure on aquatic organisms and the environment.
Synthesemethoden
Diuron can be synthesized by reacting 3,4-dichloroaniline with isopropylphenyl isocyanate in the presence of a base. The reaction yields diuron as a white crystalline solid with a melting point of 158-159°C.
Wissenschaftliche Forschungsanwendungen
Diuron has been extensively studied for its herbicidal properties. It is used to control the growth of various weeds in crops such as cotton, sugarcane, and citrus fruits. Diuron has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-10(2)12-5-3-4-6-15(12)20-16(21)19-11-7-8-13(17)14(18)9-11/h3-10H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNHHEAAQTWYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[2-(propan-2-yl)phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5798957.png)
![3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5798964.png)

![2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5798983.png)
![N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5798985.png)


![ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5799009.png)





